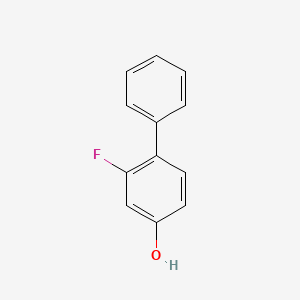

3-Fluoro-4-phenylphenol

Descripción

Contextualizing 3-Fluoro-4-phenylphenol within Fluorinated Aromatic Compounds Research

Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, hold a position of substantial importance in modern chemistry. numberanalytics.com The incorporation of fluorine into an aromatic system dramatically modifies the compound's physical, chemical, and biological characteristics. numberanalytics.com As the most electronegative element, fluorine's presence can influence a molecule's pKₐ, dipole moment, reactivity, and metabolic stability. tandfonline.comnih.gov This strategic substitution of hydrogen with fluorine is a cornerstone of medicinal chemistry, often enhancing properties like membrane permeation and binding affinity to protein targets without significantly increasing the molecule's size. tandfonline.com

The unique properties conferred by fluorine have led to the widespread use of fluorinated aromatics in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net In medicine, these compounds are integral to anticancer agents, antidepressants, and anti-inflammatory drugs. tandfonline.com In materials science, they are used to create fluoropolymers, organic light-emitting diodes (OLEDs), and liquid crystals. numberanalytics.comresearchgate.net The synthesis of these valuable compounds can be challenging, but ongoing research continues to provide new methods and expand their applications. numberanalytics.comcore.ac.uk this compound, as a member of this class, is a bifunctional molecule combining the features of a phenol (B47542) and a fluorinated biphenyl (B1667301) structure, making it a relevant subject of study.

Significance of this compound in Contemporary Chemical and Biological Sciences

The significance of this compound in the chemical and biological sciences is primarily as a specialized chemical intermediate and a reference standard. Its structure is a recognized impurity of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). lgcstandards.comlgcstandards.com As such, it serves as a critical impurity reference standard in the quality control and analysis of Flurbiprofen to ensure pharmaceutical purity. lgcstandards.comlgcstandards.com

In the realm of materials science, this compound and its derivatives are utilized in the synthesis of advanced materials. Specifically, related structures like 3-fluoro-4-(3,4,5-trifluorophenyl)phenol are used to create novel liquid crystals with ferroelectric properties. acs.org These materials are of great interest for applications in display technologies. acs.org The synthesis of such complex molecules highlights the role of fluorinated phenylphenols as key building blocks. acs.org

While direct biological activity studies on this compound are not extensively documented in major literature, the broader family of halogenated biphenyls and phenols is an area of active investigation. For instance, related compounds like 2-chloro-4-phenylphenol (B167023) are known for their antimicrobial properties. solubilityofthings.com The study of substituted 4-phenylphenols, including chloro, nitro, and amino derivatives, using computational and spectroscopic methods helps to understand how different functional groups influence the molecules' electronic properties and reactivity, which is fundamental for designing new materials and therapeutic agents. tandfonline.com

Chemical Data for this compound

| Property | Value | Source |

| Analyte Name | This compound | lgcstandards.com |

| CAS Number | 477860-13-2 | lgcstandards.com |

| Molecular Formula | C₁₂H₉FO | lgcstandards.com |

| Molecular Weight | 188.20 g/mol | lgcstandards.com |

| Canonical SMILES | Oc1ccc(c(F)c1)c2ccccc2 | lgcstandards.com |

| Purity | >95% (HPLC) | lgcstandards.comlgcstandards.com |

| Associated API | Flurbiprofen | lgcstandards.comlgcstandards.com |

| Product Type | Impurity | lgcstandards.comlgcstandards.com |

| Storage Temperature | -20°C | lgcstandards.comlgcstandards.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYRUOZNLRMSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363421 | |

| Record name | 3-fluoro-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477860-13-2 | |

| Record name | 3-fluoro-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Fluoro 4 Phenylphenol and Its Derivatives

Advanced Synthetic Routes for 3-Fluoro-4-phenylphenol

The construction of the this compound scaffold can be achieved through various synthetic strategies, primarily involving the formation of the C-C biaryl bond or the introduction of the fluorine atom at a later stage.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. juniperpublishers.com

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds. juniperpublishers.comlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. scripps.edu For the synthesis of this compound, a key strategy involves the coupling of a suitably protected 4-halo-3-fluorophenol with phenylboronic acid. A common precursor is 4-bromo-3-fluorophenol.

The general reaction scheme is as follows:

Scheme 1: Suzuki-Miyaura coupling for the synthesis of this compound.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. A variety of palladium sources can be employed, such as Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). organic-synthesis.com The selection of the ligand is also crucial for the catalytic activity, with phosphine-based ligands being commonly used.

Table 1: Exemplary Reaction Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-3-fluorophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 100 | High |

This table is interactive. Click on the headers to sort the data.

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods, in line with the principles of green chemistry. For the Suzuki-Miyaura coupling, this includes the use of greener solvents, energy-efficient reaction conditions, and recyclable catalysts.

Water has emerged as a highly attractive solvent for Suzuki-Miyaura reactions due to its non-toxic, non-flammable, and abundant nature. digitellinc.comrsc.org The use of aqueous media can also simplify product isolation and catalyst recycling. Microwave-assisted synthesis has also been explored to accelerate reaction times and improve energy efficiency. organic-synthesis.com Microwave irradiation can rapidly heat the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov

Furthermore, the development of heterogeneous catalysts, where the palladium catalyst is supported on a solid matrix, offers the advantage of easy separation and recyclability, reducing metal contamination in the final product. mdpi.com

Table 2: Green Chemistry Approaches in Suzuki-Miyaura Coupling

| Approach | Description | Advantages |

|---|---|---|

| Green Solvents | Utilizing water or other bio-based solvents. digitellinc.comrsc.org | Reduced toxicity and environmental impact. |

| Microwave-Assisted Synthesis | Employing microwave irradiation for heating. organic-synthesis.com | Faster reaction times, improved energy efficiency. |

| Heterogeneous Catalysis | Using palladium supported on solid materials. mdpi.com | Easy catalyst separation and recycling, reduced metal contamination. |

This table is interactive. Click on the headers to sort the data.

Strategies Involving Fluorination of Phenylphenol Precursors

An alternative approach to the synthesis of this compound is the direct fluorination of a 4-phenylphenol (B51918) precursor. However, achieving regioselectivity to obtain the desired 3-fluoro isomer is a significant challenge. The hydroxyl group of the phenol (B47542) is a strong activating group and directs electrophilic substitution primarily to the ortho and para positions. In the case of 4-phenylphenol, the positions ortho to the hydroxyl group (positions 3 and 5) are the most likely sites for fluorination.

Conventional electrophilic fluorination methods often lead to a mixture of isomers, which can be difficult to separate. nih.gov Therefore, the development of regioselective fluorination methods is crucial for this synthetic route.

Novel Approaches to Introduce Fluorine Atom (e.g., Electrophilic Fluorination)

The development of new electrophilic fluorinating reagents has been a major focus in organofluorine chemistry. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for electrophilic fluorination. wikipedia.orgmasterorganicchemistry.com These reagents are generally more stable and easier to handle than elemental fluorine.

The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an Sₙ2 or a single-electron transfer (SET) process. wikipedia.org The regioselectivity of the fluorination of phenols can be influenced by the choice of fluorinating agent, solvent, and reaction conditions. For the synthesis of this compound, directing groups can be employed to favor fluorination at the desired position. These directing groups can be later removed to yield the final product.

Synthesis of Chemically Modified this compound Derivatives

The hydroxyl group of this compound provides a convenient handle for further chemical modification, allowing for the synthesis of a variety of derivatives, such as ethers and esters.

The synthesis of ether derivatives can be achieved through the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.org This reaction involves the deprotonation of the phenol with a base, such as sodium hydride, to form the corresponding phenoxide, which then acts as a nucleophile and reacts with an alkyl halide to form the ether.

Ester derivatives can be prepared through Fischer esterification. byjus.commasterorganicchemistry.comlibretexts.orgmdpi.com This method involves the reaction of the phenol with a carboxylic acid in the presence of a strong acid catalyst.

Derivatization at the Hydroxyl Group

The hydroxyl group of this compound is a primary site for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the molecule's physical, chemical, and biological properties. Common derivatization strategies include the formation of ethers and esters.

The synthesis of ethers from phenols, such as this compound, is typically achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Another common derivatization is the formation of esters through reaction with acylating agents. Carboxylic acid chlorides or anhydrides react with the phenol in the presence of a base to yield the corresponding phenyl esters.

These derivatization reactions are not only crucial for creating new compounds with potentially enhanced biological activity but also for installing protecting groups on the hydroxyl moiety. Protecting groups are often necessary during multi-step syntheses to prevent the reactive hydroxyl group from interfering with transformations elsewhere in the molecule. A variety of protecting groups can be employed, with their selection depending on the specific reaction conditions of the subsequent synthetic steps.

Ring Functionalization and Substituent Effects on Reactivity

The aromatic rings of this compound are also amenable to functionalization, primarily through electrophilic aromatic substitution. The existing substituents—the hydroxyl, fluoro, and phenyl groups—exert significant influence on the regioselectivity and rate of these reactions. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atom is deactivating yet ortho, para-directing, while the phenyl group's effect will depend on the reaction conditions.

Halogenation and Nitration Strategies

Halogenation of this compound can introduce additional halogen atoms onto the aromatic ring, which can serve as handles for further synthetic transformations. For instance, bromination of fluorophenol derivatives can be achieved using reagents like potassium bromide in the presence of an oxidizing agent. chemicalbook.com The regioselectivity of halogenation will be dictated by the combined directing effects of the existing substituents.

Nitration is a key transformation for introducing a nitro group, which can be subsequently reduced to an amino group. A common precursor to this compound derivatives is 3-fluoro-4-nitrophenol (B151681). The synthesis of this intermediate can be accomplished by the nitration of m-fluorophenol. google.comgoogle.com One reported method involves reacting m-fluorophenol with sodium nitrate (B79036) in water and sulfuric acid at low temperatures (-5 to 0 °C). google.comgoogle.com This reaction can produce a mixture of isomers, including 3-fluoro-4-nitrophenol and 3-fluoro-6-nitrophenol, which then require separation. google.com

| Reactant | Reagents | Product | Yield | Reference |

| m-Fluorophenol | NaNO₃, H₂SO₄, H₂O | 3-Fluoro-4-nitrophenol | 45.5% | google.com |

Introduction of Amine and Hydroxymethyl functionalities

The introduction of an amine group is often achieved through the reduction of a nitro group. For instance, 4-amino-3-fluorophenol (B140874), a valuable synthetic intermediate, is readily prepared by the catalytic hydrogenation of 3-fluoro-4-nitrophenol. chemicalbook.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com The reduction of the nitro group to an amine is generally a high-yielding and clean reaction.

| Reactant | Reagents | Product | Yield | Reference |

| 3-Fluoro-4-nitrophenol | H₂, 10% Pd/C, Ethanol/THF | 4-Amino-3-fluorophenol | 100% | chemicalbook.com |

The introduction of a hydroxymethyl group onto a phenolic ring can be accomplished through several methods. One common approach is formylation followed by reduction. The formylation of phenols can be achieved under various conditions, such as the Duff reaction or the Reimer-Tiemann reaction. A method for the ortho-formylation of phenols using magnesium chloride, triethylamine, and paraformaldehyde has been reported to be highly regioselective. orgsyn.orgorgsyn.org Once the formyl group is in place, it can be readily reduced to a hydroxymethyl group using a standard reducing agent like sodium borohydride. Hydroxymethylation of phenols can also be achieved directly by reaction with formaldehyde (B43269) under alkaline conditions. acs.orgrsc.org The phenoxide ion, generated in the basic medium, acts as a nucleophile and attacks the formaldehyde. researchgate.net

Multi-step Synthetic Sequences for Complex Analogues

The true synthetic utility of this compound and its derivatives is realized in their application as building blocks in multi-step syntheses of more complex and often biologically active molecules. The functional group handles introduced through the reactions described above allow for the sequential construction of intricate molecular architectures.

For example, 4-amino-3-fluorophenol, synthesized from 3-fluoro-4-nitrophenol, serves as a crucial intermediate in the synthesis of the multi-kinase inhibitor, regorafenib (B1684635). researchgate.net The synthesis of regorafenib from 4-amino-3-fluorophenol involves a multi-step sequence that showcases the strategic use of this functionalized phenol in the construction of a complex pharmaceutical agent. Such syntheses often involve a series of reactions, including amide bond formations, cross-coupling reactions, and the construction of heterocyclic ring systems. researchgate.net

The ability to perform a series of transformations in a controlled manner, often involving the use of protecting groups, is central to the successful synthesis of these complex analogues. The initial functionalization of the this compound core provides the necessary reactive sites for the subsequent elaboration of the molecular structure.

Spectroscopic Characterization and Computational Analysis of 3 Fluoro 4 Phenylphenol and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of sophisticated spectroscopic techniques is employed to probe the distinct chemical environments, vibrational characteristics, electronic transitions, and fragmentation patterns of 3-Fluoro-4-phenylphenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the structural framework of fluorinated aromatic compounds. Both ¹⁹F and ¹H NMR provide critical information about the chemical environment of the fluorine and hydrogen atoms, respectively.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive in NMR experiments, and its chemical shifts are spread over a wide range, which minimizes signal overlap. nih.govwikipedia.org For fluorinated phenols, the position of the fluorine atom on the aromatic ring significantly influences its chemical shift. In compounds like this compound, the fluorine atom's resonance is affected by the electronic effects of the hydroxyl and phenyl groups. The typical chemical shift range for organofluorine compounds is broad, from approximately -50 to -220 ppm. wikipedia.org The specific chemical shift for the fluorine in this compound provides a unique fingerprint for its identification.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the substituents on the phenyl rings. Aromatic protons typically resonate in the range of 6.5-8.5 ppm. compoundchem.com For a related compound, 4-phenylphenol (B51918), the proton chemical shifts have been reported as follows:

| Proton Assignment | Chemical Shift (ppm) |

| A | 7.540 |

| B | 7.482 |

| C | 7.415 |

| D | 7.309 |

| E | 6.907 |

| F (OH) | 4.92 |

| Data for 4-phenylphenol, a structural analogue. chemicalbook.com |

The introduction of a fluorine atom at the 3-position would further influence the chemical shifts of the adjacent protons due to its electronegativity and through-space coupling effects.

Vibrational spectroscopy, including FT-IR and Raman techniques, provides insights into the molecular vibrations and functional groups present in this compound. A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-F, C-O, and aromatic C-H and C=C stretching and bending vibrations. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations in the aromatic rings appear in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For substituted biphenyls, the inter-ring C-C stretching mode is a key feature in the Raman spectrum, typically observed around 1285 cm⁻¹. acs.orgnih.gov This mode is sensitive to the electronic nature of the substituents and the torsional angle between the two phenyl rings. acs.orgnih.gov

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions within the phenyl rings.

The presence of substituents like the hydroxyl and fluoro groups can cause a shift in the absorption maximum (λ_max) compared to unsubstituted biphenyl (B1667301). The hydroxyl group, being an activating group, generally causes a bathochromic (red) shift to longer wavelengths. The effect of the fluorine substituent is also influential. Studies on substituted phenols have shown that the electronic spectra are sensitive to the nature and position of the substituents. researchgate.netdoaj.org The conjugation between the two phenyl rings plays a crucial role in determining the energy of the electronic transitions. msu.edu

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₁₂H₉FO), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight.

The fragmentation of the molecular ion can provide clues about the molecule's structure. Common fragmentation pathways for phenols include the loss of CO and CHO radicals. For substituted biphenyls, cleavage of the bond connecting the two phenyl rings can also occur. The mass spectrum of the related compound 4-phenylphenol shows significant peaks at m/z 170 (molecular ion), 141, and 115, corresponding to specific fragmentation patterns. chegg.com The presence of the fluorine atom in this compound would lead to characteristic isotopic patterns and fragmentation pathways.

Quantum Chemical Calculations and Computational Modeling

Computational methods, particularly those based on quantum mechanics, are invaluable for complementing experimental data and providing a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a good balance of accuracy and computational cost.

Molecular Geometry: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry of this compound. ajchem-a.com This includes predicting bond lengths, bond angles, and the dihedral (torsion) angle between the two phenyl rings. The planarity or twist between the rings is a critical structural parameter for biphenyl derivatives and influences their electronic properties. iucr.org

Electronic Structure: DFT calculations also provide detailed information about the electronic structure of the molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com The MEP map can identify regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack. ajchem-a.com

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

HOMO-LUMO Energy Analysis and Chemical Reactivity

The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and less stable. uni.lu For phenolic compounds, these frontier orbitals are crucial in understanding their antioxidant properties and interactions with biological systems. The ability to donate an electron (related to the HOMO energy) is central to the radical scavenging mechanisms of many phenols.

While specific density functional theory (DFT) calculations for this compound are not widely available in the cited literature, the principles of HOMO-LUMO analysis allow for a qualitative prediction of its reactivity. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors provide insight into various aspects of reactivity.

Interactive Data Table: Global Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability to attract electrons. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. uni.lu |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. uni.lu |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | The escaping tendency of electrons from a system. uni.lu |

| Electrophilicity Index (ω) | μ²/ (2η) | A measure of the energy lowering of a molecule when it accepts electrons. mdpi.com |

Note: The values for this compound would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni.lu The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying electron density.

Typically, regions with a negative electrostatic potential, shown in red or yellow, are characterized by an excess of electrons and are susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen or regions with high pi-electron density. uni.lu Conversely, regions with a positive electrostatic potential, colored in blue, indicate a deficiency of electrons and are prone to nucleophilic attack. These positive regions are usually found around electropositive atoms, such as hydrogen atoms, particularly those attached to electronegative atoms. uni.lu Green areas represent neutral or near-zero potential.

For this compound, an MEP map would reveal key features about its reactivity:

Negative Potential: A region of strong negative potential (red) would be expected around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The fluorine atom, also being highly electronegative, would contribute to a negative potential in its vicinity. The pi-systems of the aromatic rings would also exhibit negative potential above and below the plane of the rings.

Positive Potential: A significant region of positive potential (blue) would be located around the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bonding and interaction with nucleophiles.

The MEP surface provides a clear, visual representation of the molecule's charge landscape, complementing the insights gained from HOMO-LUMO analysis and offering a more intuitive guide to its chemical interactions. scispace.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical to its physical properties and biological activity. The key conformational feature of biphenyl-type molecules is the torsional or dihedral angle between the planes of the two aromatic rings. This angle is determined by the balance between two opposing effects: steric hindrance between ortho substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation.

In 4-phenylphenol, the parent compound, the rings are not coplanar, adopting a twisted conformation to minimize steric repulsion. For this compound, the introduction of a fluorine atom at the 3-position (ortho to the hydroxyl group and meta to the other phenyl ring) influences this balance. While fluorine is relatively small, its electronegativity can affect intramolecular and intermolecular interactions. Computational and spectroscopic studies on fluorinated biphenyls and related systems show that fluorine substitution can significantly impact conformational preferences.

The presence of the hydroxyl and fluoro groups allows for a range of intermolecular interactions, which are crucial for the compound's behavior in condensed phases and biological systems:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor (from the H) and acceptor (from the O). This allows this compound to form strong hydrogen bonds with itself or with other molecules like water, solvents, or biological receptors.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions contribute to the stability of crystal structures and binding to biological targets.

Halogen Bonding: The fluorine atom, while a weak halogen bond donor, can participate in specific non-covalent interactions that can influence molecular packing and recognition.

Understanding the preferred conformation and the nature of these intermolecular forces is essential for predicting how this compound will interact with its environment, including its solubility, melting point, and binding affinity to target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or toxicity. researchgate.net For phenolic compounds, QSAR is a powerful tool for predicting their effects and understanding the underlying mechanisms of action without extensive experimental testing. nih.gov

The fundamental principle of QSAR is that the structural, physicochemical, and electronic properties of a molecule, known as molecular descriptors, determine its biological activity. researchgate.net By calculating a wide range of descriptors for a set of phenols with known activities, statistical methods can be employed to build a model that predicts the activity of new or untested compounds.

Commonly used descriptors in QSAR studies of phenols fall into several categories:

Physicochemical: Such as the logarithm of the octanol-water partition coefficient (logP), which quantifies hydrophobicity.

Electronic: Descriptors like HOMO and LUMO energies, dipole moment, and Hammett constants, which describe the electronic properties and reactivity of the molecule.

Topological: Indices that describe the connectivity and shape of the molecule.

Constitutional: Simple counts of atoms, bonds, or functional groups.

Interactive Data Table: Common Descriptor Classes in Phenol (B47542) QSAR Models

| Descriptor Category | Examples | Information Encoded |

| Hydrophobicity | LogP, LogD | Ability to cross cell membranes and bind to hydrophobic pockets. |

| Electronic | EHOMO, ELUMO, Dipole Moment, pKa | Chemical reactivity, polar interactions, ionization state. nih.govresearchgate.net |

| Steric/Topological | Molecular Weight, Molar Refractivity, Connectivity Indices | Size, shape, and branching of the molecule. |

| Constitutional | Atom counts, Ring counts | Basic molecular composition. |

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are used to develop the QSAR models. These models are then rigorously validated to ensure their robustness and predictive power. nih.gov

Prediction of Biological Activity and Toxicity Mechanisms

QSAR models for phenolic compounds are widely used to predict a range of biological activities, including antioxidant potential, enzyme inhibition, and, most commonly, toxicity to various organisms. The toxicity of phenols is often linked to their ability to disrupt cell membranes or interact with essential proteins and enzymes. QSAR studies have successfully modeled the toxicity of phenols against organisms such as bacteria (Photobacterium phosphoreum), algae, and fish.

The mechanisms of toxicity for phenols can often be inferred from the descriptors that appear in the final QSAR model. For instance:

Narcosis: If toxicity correlates strongly with hydrophobicity (logP), it suggests a non-specific mechanism of action known as narcosis, where the compound accumulates in the lipid membranes of cells, causing disruption.

Electrophilic Reactivity: If electronic descriptors such as LUMO energy (ELUMO) are significant, it may indicate a more specific, reactive mechanism. A lower LUMO energy implies the molecule is a better electron acceptor and may act as an electrophile, forming covalent bonds with nucleophilic biomolecules like proteins and DNA, leading to toxicity. nih.gov

For this compound, a QSAR model would likely require both hydrophobicity and electronic descriptors to accurately predict its toxicity, reflecting a potential mixed mode of action. The presence of the fluoro- and hydroxyl- groups influences both its partitioning behavior and its electronic profile, making QSAR an ideal approach to deconvolute these effects on its biological activity.

Application of Electronic-Structure Informatics Descriptors in QSAR

Electronic-structure informatics descriptors, derived from quantum chemical calculations like DFT, provide detailed information about the electronic properties of a molecule and are essential for building mechanistically meaningful QSAR models. researchgate.net Unlike bulk properties like logP, these descriptors can capture the subtleties of chemical reactivity.

For phenolic compounds, key electronic descriptors include:

HOMO and LUMO Energies (EHOMO and ELUMO): As discussed, EHOMO relates to the ability of a phenol to donate an electron (a key step in antioxidant activity), while ELUMO relates to its potential to act as an electrophile. nih.gov

HOMO-LUMO Gap (ΔE): This descriptor is related to the polarizability and reactivity of the molecule.

Atomic Charges: These can indicate specific sites within the molecule that are prone to electrostatic interactions with a biological receptor.

The inclusion of these quantum chemical descriptors allows QSAR models to move beyond simple correlations and provide insights into the molecular-level interactions that drive biological activity. mdpi.com For example, a QSAR model that predicts the antioxidant activity of a series of phenols might find that a higher EHOMO is the most important descriptor, confirming that the ease of electron donation is the critical factor for radical scavenging. These descriptors are crucial for accurately modeling the behavior of compounds like this compound, where the interplay of substituent electronic effects is complex.

Biological and Biomedical Research Applications of 3 Fluoro 4 Phenylphenol Derivatives

Investigation of Biological Activities and Molecular Interactions

The functionalization of the 3-fluoro-4-phenylphenol core has led to the discovery of derivatives with a wide range of biological activities. Understanding these activities at a molecular level is crucial for the development of targeted therapeutic agents.

The efficacy of a drug candidate is fundamentally determined by its interaction with its biological target. For derivatives of this compound, researchers have employed structure-based design and structure-activity relationship (SAR) studies to elucidate and optimize these interactions.

For instance, in the development of biaryl mannoside FimH inhibitors, which are relevant to the broader class of substituted biphenyl (B1667301) compounds, X-ray crystallography has been instrumental. nih.gov These studies revealed that substitutions on the phenyl ring can lead to significant enhancements in potency. This improvement is attributed to increased hydrophobic interactions with key amino acid residues within the target's binding pocket, such as the "tyrosine gate" (Tyr137 and Tyr48) and Ile52, or with Ile13 on an opposing ridge. nih.gov The potency of these analogs often correlates with the hydrophobicity of the substituent. nih.gov

Similarly, SAR studies on a series of 4-phenyl-5-pyridyl-1,3-thiazole derivatives, which share the core phenyl-heterocycle structure, were conducted to optimize their activity as p38 MAP kinase inhibitors. nih.gov These investigations are essential for identifying the key structural features required for potent and selective binding to the enzyme's active site. nih.gov

Derivatives featuring the substituted phenylphenol or related biphenyl scaffolds have demonstrated significant potential as inhibitors of various enzymes critical to disease pathways.

One area of investigation is the inhibition of proteases. A notable example involves the discovery of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. nih.gov Through screening and subsequent structural optimization, a lead compound with an IC50 value of 5.27 µM was identified, highlighting the potential of this scaffold in developing antiviral therapeutics. nih.gov

Another important target is cyclooxygenase (COX). Researchers have designed and synthesized 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives, which merge the structural features of indomethacin (B1671933) with selective COX-2 inhibitors. nih.gov Several of these compounds showed good anti-inflammatory activity with high selectivity towards COX-2. nih.gov

Furthermore, fluoro-substituted tetrahydropyridines related to the 4-phenyl scaffold have been evaluated as substrates for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov These studies aim to understand how electronic parameters influence the enzyme-catalyzed oxidation process. nih.gov Thiazole derivatives containing a phenyl group have also been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a role in inflammatory responses. nih.gov

| Enzyme Target | Derivative Class | Key Finding | Source |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | 3-phenyl-1,2,4-oxadiazole | Compound 16d identified with an IC50 value of 5.27 µM. | nih.gov |

| p38 MAP Kinase | 4-phenyl-5-pyridyl-1,3-thiazole | Identified potent inhibitors of the enzyme and TNF-alpha release. | nih.gov |

| Cyclooxygenase-2 (COX-2) | 2-(4-methylsulfonylphenyl) indole | Compounds showed good anti-inflammatory activity with high selectivity for COX-2. | nih.gov |

| Monoamine Oxidase B (MAO-B) | fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines | Examined as substrates to evaluate electronic contributions to MAO-B catalyzed oxidation. | nih.gov |

The precise targeting of specific receptors is a hallmark of modern drug design. Derivatives related to the this compound structure have been synthesized and evaluated for their ability to bind to various receptors with high affinity and selectivity.

In the field of neuroscience, derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, an isomer of a potential this compound derivative, were synthesized and tested for their binding affinities to dopamine (B1211576) D-1 and D-2 receptors. nih.gov The parent amine showed slightly less affinity than dopamine itself. However, introducing N-alkyl groups significantly enhanced the affinity and selectivity for D-2 receptors. For example, an N-n-propyl derivative demonstrated approximately 65 times more selectivity for D-2 versus D-1 sites, suggesting that modifications can fine-tune receptor interaction profiles. nih.gov

Similarly, extensive research on 3-phenyltropane analogs has been conducted to develop agents that target monoamine transporters. nih.gov By modifying substituents on the phenyl ring, researchers have created compounds with high affinity for both the dopamine transporter (DAT) and the serotonin (B10506) transporter (5-HTT), while maintaining low affinity for the norepinephrine (B1679862) transporter (NET). One such derivative, 8i, displayed a DAT IC50 of 2.5 nM and a 5-HTT Ki of 3.5 nM, with a much lower affinity for NET (Ki = 2040 nM), showcasing high selectivity. nih.gov

| Receptor/Transporter | Derivative | Binding Affinity | Selectivity Highlight | Source |

|---|---|---|---|---|

| Dopamine D-2 | N-n-propyl-N-(2-phenylethyl)-2-(3-fluoro-4-hydroxyphenyl)ethylamine | High potency | ~65 times more selective for D-2 vs D-1 sites | nih.gov |

| Dopamine Transporter (DAT) | 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i ) | IC50 = 2.5 nM | Highly selective for DAT/5-HTT over NET (Ki = 2040 nM) | nih.gov |

| Serotonin Transporter (5-HTT) | 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i ) | Ki = 3.5 nM | Highly selective for DAT/5-HTT over NET (Ki = 2040 nM) | nih.gov |

Medicinal Chemistry Research and Drug Discovery Initiatives

Building on the fundamental understanding of their biological activities, derivatives of this compound are actively being pursued in medicinal chemistry programs aimed at discovering new drugs.

The diverse biological activities of these derivatives translate into a broad range of potential therapeutic applications.

Anti-inflammatory Agents: Derivatives of 4-phenyl-5-pyridyl-1,3-thiazole have been identified as orally active candidates that can block the production of the pro-inflammatory cytokine TNF-alpha in vivo. nih.gov This makes them promising candidates for treating inflammatory conditions such as rheumatoid arthritis. nih.gov

Antimicrobial Agents: Novel carboxamide derivatives of pyrazole (B372694) incorporating a 3-fluoro-4-morpholinophenyl group have been synthesized and screened for antimicrobial and antifungal activity. jocpr.com In other research, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were developed as potential agents to combat Gram-positive pathogens. mdpi.com Furthermore, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed structure-dependent activity against multidrug-resistant ESKAPE bacteria and Candida species. nih.gov

Antiviral Agents: As mentioned, 3-phenyl-1,2,4-oxadiazole derivatives are being explored as inhibitors of the SARS-CoV-2 main protease, representing a potential new class of antiviral drugs. nih.gov

Neuroprotective and Antioxidant Agents: The introduction of a fluorine atom onto flavonoid scaffolds, which are structurally related to biphenyls, has been shown to enhance antioxidant activity while conserving neuroprotective properties. nih.gov

The creation of novel derivatives with enhanced potency and specificity relies on strategic chemical synthesis. Medicinal chemists design synthetic routes that allow for systematic modification of the core scaffold to probe structure-activity relationships.

One common strategy involves multi-step synthesis starting from commercially available materials. For example, the synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide derivatives begins with 3,4-difluoro nitrobenzene, which undergoes a series of reactions including nucleophilic substitution, reduction, and cyclization to build the final complex molecule. jocpr.com

Another powerful technique is the use of cross-coupling reactions. The Suzuki coupling, for instance, is used to create the central biaryl bond in many of these compounds. This method was employed in the synthesis of ortho-substituted biaryl mannosides, where a substituted phenyl boronic acid was coupled with a bromophenol derivative. nih.gov

The design process often involves modifying a known active compound to improve its properties. For example, a series of 1,2,4-triazole (B32235) derivatives were designed and synthesized based on the structure of the fungicide mefentrifluconazole, incorporating amino acid fragments to explore new chemical space and identify compounds with superior antifungal activity. mdpi.com Similarly, researchers have modified structures by replacing atoms like chlorine with the more lipophilic bromine to increase the compound's lipophilic character while maintaining electronic effects, aiming for enhanced biological activity. mdpi.com

Targeted Protein Degradation Strategies utilizing 3-Fluoro-4-hydroxyprolines

Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes the cell's natural protein disposal systems to eliminate disease-causing proteins. nih.gov A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. nih.govdundee.ac.uk

Within this context, fluorinated hydroxyprolines have been investigated as crucial components of PROTACs. Specifically, all four diastereoisomers of 3-fluoro-4-hydroxyproline (F-Hyp) have been synthesized and studied for their interaction with the von Hippel-Lindau (VHL) E3 ligase, a component frequently hijacked by PROTACs. nih.govacs.org Research has shown that the VHL ligase exhibits highly stereoselective recognition of these compounds. nih.govscispace.com

Key findings from this research include:

The (3R,4S)-3-fluoro-4-hydroxyproline diastereomer can be used as a bioisosteric substitute for hydroxyproline (B1673980) (Hyp) in ligands that bind to the VHL E3 ligase. dundee.ac.uknih.gov This substitution results in PROTACs with binding affinities and cellular activities comparable to the original, non-fluorinated compounds. nih.govacs.org

Interestingly, the incorporation of the (3S,4S) epimer, despite showing a roughly 20-fold decrease in binding affinity for VHL, led to selective protein degradation at nanomolar concentrations. nih.govscispace.com

When this (3S,4S)-F-Hyp was substituted within the well-known PROTAC MZ1, it resulted in the selective cellular degradation of the Brd4 protein at concentrations over 100 times lower than its binary binding affinity (Kd) for VHL would suggest. dundee.ac.uknih.gov

These studies underscore the nuanced role of fluorine substitution in modulating molecular recognition and activity in targeted protein degradation strategies. dundee.ac.uknih.gov

Antimicrobial and Antifungal Research

Phenolic compounds are known for their antimicrobial properties, and the introduction of fluorine into their structure can enhance this activity. nih.gov Research into fluorinated biphenyl compounds, which are structurally related to this compound, has demonstrated notable antibacterial activity against resistant pathogens.

A study evaluating a series of biphenyl derivatives found that compounds featuring a fluorine atom exhibited potent inhibitory effects. nih.govresearchgate.net Specifically, 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol showed antibacterial activity comparable to the antibiotic ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii, a significant Gram-negative pathogen. nih.govmdpi.com The structure-activity relationship analysis from this research indicated that strong electron-withdrawing groups, such as fluorine, on one of the phenyl rings were beneficial for antibacterial activity. nih.gov

| Compound | Target Organism | MIC (μg/mL) |

| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol | Carbapenem-resistant Acinetobacter baumannii | 12.5 |

| Ciprofloxacin (Control) | Carbapenem-resistant Acinetobacter baumannii | 12.5 |

Data sourced from Wang, X. et al., 2022. nih.gov

The antifungal potential of phenolic compounds has also been well-documented, with research focusing on their ability to inhibit the growth of human pathogenic fungi like Candida albicans and various Aspergillus species. nih.govnih.gov While direct studies on this compound are limited, the established antifungal activity of the broader phenolic and biphenyl chemical classes provides a strong basis for its potential in this area. nih.govnih.gov

Evaluation of Antitubercular Activities

The global health challenge posed by tuberculosis, particularly multi-drug-resistant (MDR) strains, necessitates the development of new therapeutic agents. nih.gov Fluorine substitution is a recognized strategy in medicinal chemistry to improve the potency of antitubercular drugs. nih.govbenthamscience.com

Research has been conducted on compounds containing a 4-fluoro-3-phenoxyphenyl moiety, which is structurally analogous to this compound. One such study investigated 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives for activity against Mycobacterium tuberculosis (MTB). mdpi.com The parent compound demonstrated promising activity against both the standard H37Rv strain and a multi-drug-resistant strain of MTB. mdpi.com

| Compound | MTB Strain | MIC (μg/mL) |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 |

| MDR | 11 |

Data sourced from Tanneeru, K. et al., 2020. mdpi.com

Computational docking studies suggested that this compound likely inhibits the MTB β-ketoacyl ACP synthase I (KasA) enzyme, which is crucial for the synthesis of mycolic acids in the bacterial cell wall. mdpi.com Other studies on fluorinated chalcones and pyridine (B92270) derivatives have also identified potent antitubercular agents, with some exhibiting potency greater than the standard drug pyrazinamide. nih.gov These findings highlight the potential of fluorinated scaffolds in the discovery of novel antitubercular drugs. nih.gov

Potential Applications in Agrochemicals

In the agrochemical industry, the introduction of fluorine into molecules is a key strategy for developing effective herbicides, insecticides, and fungicides. researchgate.netnih.gov Fluorination can significantly alter a molecule's biological activity by affecting its binding to target enzymes, its transport within the plant, and its metabolic stability. researchgate.net

The parent compound, ortho-phenylphenol (OPP), is a well-established biocide widely used as a fungicide for the post-harvest treatment of fruits, particularly citrus, to prevent decay during storage and transport. researchgate.net Given the known fungicidal properties of the core phenylphenol structure, its fluorinated derivatives, such as this compound, are promising candidates for the development of new agrochemical agents with potentially enhanced properties.

Fungicidal Properties of Related Fluorinated Compounds

The development of novel fungicides is critical for managing crop diseases and preventing resistance to existing treatments. nih.gov Fluorinated compounds are prominent among modern fungicides. researchgate.netbohrium.com The presence of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to penetrate the waxy outer layers of plants and the cell membranes of fungi. nih.gov

While specific fungicidal data on this compound is not extensively published, the proven agricultural use of its non-fluorinated counterpart, ortho-phenylphenol, provides a strong rationale for its investigation. researchgate.net The strategic placement of a fluorine atom on the phenylphenol backbone could lead to a new generation of fungicides with improved efficacy, a modified spectrum of activity, or better resistance to metabolic degradation by pathogens. researchgate.netnih.gov

Advanced Mechanistic Studies in Biological Systems

Elucidation of Mechanism of Action (MOA)

The mechanism of action for biphenyl (B1667301) compounds is often linked to their ability to interact with various biological targets, a property influenced by their structural characteristics. For fluorinated derivatives like 3-Fluoro-4-phenylphenol, the position of the fluorine atom can significantly alter biological activity.

While specific cytotoxic mechanisms for this compound are not extensively detailed in the available literature, studies on structurally similar compounds provide a basis for understanding its potential effects. Phenolic compounds, in general, can exert toxicity through various mechanisms, including interference with mitochondrial activities, which curtails energy production within cells jst.go.jp.

Antitumor alkylphospholipids, for example, induce apoptosis by inhibiting critical cell survival pathways and are involved in cell membrane turnover mdpi.com. For other fluorinated compounds, cytotoxic effects have been linked to the induction of cell cycle arrest. For instance, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) was found to suppress cancer cell proliferation by up-regulating the p21 protein, leading to cell cycle arrest at the G2/M phase and subsequently triggering apoptosis nih.gov. The general cytotoxicity of phenolic-based disinfectants has been evaluated in various fish cell lines, establishing that toxicity varies based on the specific chemical structure and the cell line tested researchgate.net. Given these precedents, it is plausible that the cytotoxic mechanisms of this compound could involve disruption of cell membrane integrity, interference with key cellular signaling pathways, or induction of programmed cell death.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of compounds and are extensively applied to biphenyl derivatives. The biphenyl scaffold is considered a "privileged structure" in drug development due to its presence in molecules with a wide range of biological activities, including anticancer and anti-inflammatory effects nih.gov.

Table 1: SAR Insights from Biphenyl and Related Compounds This table is interactive. Sort columns by clicking on the headers.

| Compound Class | Key Structural Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| Biphenylaminoquinolines | Position of benzyloxy substituent (meta vs. para) | Significant impact on cytotoxicity in cancer cell lines. | nih.gov |

| Biphenyl Carboxamides | Addition of a third aromatic center | Interaction with additional biological receptors. | medcraveonline.com |

| O-Aryl Carbamates (Biphenyls) | Fluorine substitution on phenyl ring | Tolerated substitution, influencing potency on FAAH and COX enzymes. | nih.gov |

Metabolism and Biotransformation Pathways

The metabolism of xenobiotics like this compound is primarily handled by Cytochrome P450 (CYP) enzymes, which are abundant in the liver nih.gov. These enzymes catalyze Phase I reactions, such as oxidation, to make compounds more water-soluble for excretion nih.gov. The presence of a fluorine atom can influence the rate and sites of metabolism.

Studies using the fungus Cunninghamella elegans, a model for mammalian drug metabolism, have shown that fluorinated biphenyls undergo biotransformation primarily through hydroxylation nih.govucd.ieresearchgate.net. For example, 4-fluorobiphenyl is mainly converted to 4-fluoro-4'-hydroxybiphenyl, with other mono- and dihydroxylated products also detected. Following this initial oxidation, the metabolites can undergo Phase II conjugation, forming more soluble products like sulphate and β-glucuronide conjugates nih.govucd.ieresearchgate.net. The position of fluorine substitution plays a key role in modulating the rate of transformation mediated by CYP enzymes bohrium.com. Therefore, the expected metabolic pathway for this compound would involve initial hydroxylation on the phenyl rings, catalyzed by CYP enzymes, followed by conjugation of the hydroxyl groups to form glucuronide or sulfate derivatives before elimination.

Table 2: Common Biotransformation Reactions in Fluorinated Biphenyls This table is interactive. Filter by reaction type.

| Reaction Phase | Reaction Type | Description | Common Enzyme Family | Reference |

|---|---|---|---|---|

| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | Cytochrome P450 (CYP) | nih.govucd.ieresearchgate.netbohrium.com |

| Phase II | Glucuronidation | Attachment of a glucuronic acid moiety to a hydroxyl group. | UDP-glucuronosyltransferases (UGTs) | nih.govucd.ieresearchgate.net |

Toxicological Research and Risk Assessment Methodologies

The toxicological profile of this compound is evaluated through a combination of in vitro and in vivo studies, alongside assessments of its environmental behavior to determine potential risks.

In vitro toxicity studies on human cell lines are a primary method for assessing the cytotoxic potential of chemicals. For related alkylphenols like 4-octylphenol, viability assays have shown that different human cell lines exhibit unique sensitivities, and exposure can interfere with protective cellular processes like autophagy and antioxidant response in liver cells nih.gov. The toxicity of phenols often shows a strong dependence on hydrophobicity jst.go.jp.

While specific in vivo data for this compound is limited, assessments of other phenylphenol compounds provide a reference. For example, ortho-phenylphenol is known to have low acute toxicity in animal experiments researchgate.net. Toxicity assessments for phenolic compounds often involve evaluating effects on aquatic organisms. Studies on other biocidal phenols in fish have established lethal concentrations (LC50) and compared them with in vitro data (IC50) from fish cell lines, finding that cell cultures can rank chemicals by toxicity in the same order as whole-animal tests, though they may be less sensitive researchgate.net.

The environmental fate of fluorinated compounds is a significant concern due to the stability of the carbon-fluorine bond acs.org. However, microorganisms have demonstrated the ability to degrade these substances. The biodegradation of fluorinated aromatic compounds often involves initial metabolic activation, such as hydroxylation, before the C-F bond is cleaved mdpi.com.

Microorganisms like Rhodococcus and Pseudomonas species have been shown to biodegrade fluorophenols and other fluorinated aromatic compounds, sometimes using them as a sole carbon source nih.govresearchgate.net. The degradation process can lead to the release of fluoride ions, indicating the cleavage of the C-F bond acs.orgnih.gov. The position of the fluorine atom can significantly affect the biodegradation pathway and the potential for defluorination researchgate.net. Environmental risk assessments for related substances like alkylphenols and other per- and polyfluoroalkyl substances (PFAS) focus on their persistence, bioaccumulation potential, and toxicity to aquatic and terrestrial organisms service.gov.ukwww.gov.uknih.gov. The degradation of ethoxylate derivatives of alkylphenols is a major source of these compounds in the environment service.gov.uk. Given this, the environmental risk of this compound would depend on its persistence, the rate of its biodegradation by environmental microbes, and the toxicity of its transformation products.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluorobiphenyl |

| 4-Fluoro-4'-hydroxybiphenyl |

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) |

| ortho-Phenylphenol |

| 4-Octylphenol |

Predictive Toxicology Models and Risk Indicators

In the absence of extensive empirical toxicological data for this compound, computational and predictive models serve as essential tools for estimating its potential hazards and informing risk assessment. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) models and read-across approaches, leverage the chemical's structure to forecast its biological activity and potential for toxicity.

Predictive toxicology relies on the principle that the toxicological properties of a chemical are related to its molecular structure and physicochemical characteristics. gradientcorp.comcanada.ca For phenolic compounds, key descriptors influencing toxicity predictions often include hydrophobicity (logP), electronic parameters (such as pKa), and steric factors. pharmacareerinsider.comfrontiersin.orgslideshare.net Software platforms like the Toxicity Estimation Software Tool (T.E.S.T.), Toxtree, and the OECD QSAR Toolbox are commonly used to generate these predictions for various toxicological endpoints. gradientcorp.comeuropa.euepa.gov

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships that correlate the structural or property descriptors of a set of chemicals with their experimentally determined toxicological effects. For this compound, QSAR models developed for substituted phenols can provide estimations of its aquatic toxicity, mutagenicity, and other endpoints. These models often categorize phenols based on their mechanism of toxic action to improve predictive accuracy. researchgate.net

The predictions generated by such models are valuable for initial hazard identification and for prioritizing chemicals for further testing. The following table presents hypothetical, yet representative, QSAR-based predictions for this compound for key toxicological endpoints, based on its structural similarity to other halogenated phenols.

Table 1: Predicted Toxicological Endpoints for this compound using QSAR Models This table is generated for illustrative purposes based on the capabilities of predictive toxicology software and QSAR models for phenolic compounds. Actual values may vary.

Detailed research findings from multispecies QSAR modeling have shown that ensemble learning approaches can yield high classification accuracy for the toxicity of diverse chemicals across different trophic levels. nih.gov For phenols specifically, global QSAR models have demonstrated success in predicting non-covalent mechanisms of toxicity, such as polar narcosis and respiratory uncoupling. researchgate.net However, the predictivity for compounds acting through electrophilic mechanisms can be less certain, highlighting the importance of understanding the mechanistic applicability domain of the model. researchgate.net

Read-Across and Risk Indicators

The read-across approach is another cornerstone of predictive toxicology, particularly for data-poor chemicals like this compound. canada.canih.govecetoc.org This method involves identifying structurally similar chemicals (analogues) for which reliable toxicological data are available and using this information to infer the properties of the target chemical. canada.canih.gov The justification for read-across is based on the assumption that similar structures will have similar biological activities. canada.ca

For this compound, suitable analogues would include 4-phenylphenol (B51918) and other halogenated phenols. By comparing the toxicological profiles of these analogues, risk indicators for the target compound can be established. For instance, the introduction of a fluorine atom may influence the metabolic pathways and reactivity of the molecule compared to its non-halogenated counterpart.

The following table provides a comparative analysis of this compound with potential analogue compounds, which can be used to inform a read-across assessment.

Table 2: Comparative Toxicological Data for Read-Across Assessment This table includes a mix of experimental data for analogue compounds and predictive data for the target compound to illustrate the read-across approach.

| Compound | CAS Number | Aquatic Toxicity (LC50, Fish) | Mutagenicity (Ames Test) | Acute Oral Toxicity (LD50, Rat) |

|---|---|---|---|---|

| Target Compound | ||||

| This compound | 398-39-0 | Predicted: 1.5-5.0 mg/L | Predicted: Negative | Predicted: 300-2000 mg/kg |

| Analogue Compounds | ||||

| 4-Phenylphenol | 92-69-3 | 2.8 mg/L | Negative | 2400 mg/kg |

| 4-Chlorophenol | 106-48-9 | 7.3 mg/L | Negative | 670 mg/kg |

| 4-Bromophenol | 106-41-2 | 3.6 mg/L | Negative | 1400 mg/kg |

The use of high-information-content technologies, such as toxicogenomics and metabolomics, can further strengthen the read-across hypothesis by providing mechanistic data that supports the similarity between the target and analogue compounds. ecetoc.orgecetoc.org Algorithmic approaches like Generalized Read-Across (GenRA) can provide objective and reproducible predictions by integrating chemical structure and bioactivity data. epa.gov These advanced methods enhance the confidence in the risk indicators derived from predictive models.

Future Research Directions and Translational Perspectives

Development of Novel 3-Fluoro-4-phenylphenol Analogs with Enhanced Specificity

The development of novel analogs from a parent compound like this compound is a cornerstone of medicinal chemistry. The goal would be to synthesize derivatives with improved biological activity, selectivity, and pharmacokinetic properties. The core structure of this compound offers several points for chemical modification.

Table 1: Potential Modification Sites on this compound for Analog Development

| Modification Site | Potential Chemical Changes | Desired Outcome |

| Phenolic Hydroxyl Group | Etherification, Esterification, Replacement with bioisosteres | Modulate solubility, metabolic stability, and receptor binding. |

| Phenyl Rings | Introduction of various substituents (e.g., nitro, amino, alkyl, haloalkyl groups) | Enhance target binding affinity and specificity; alter electronic properties. |

| Biphenyl (B1667301) Linkage | Introduction of rotational restrictions (e.g., bridging atoms) | Lock the molecule into a bioactive conformation, potentially increasing potency. |

By systematically creating a library of such analogs, researchers could explore their structure-activity relationships (SAR) against various biological targets. For instance, fluorinated biphenyls are a known structural motif in various pharmacologically active compounds, suggesting that derivatives of this compound could be screened against a wide array of enzymes and receptors.

Integration of Artificial Intelligence and Machine Learning in Compound Design

In recent years, artificial intelligence (AI) and machine learning (ML) have revolutionized the early stages of drug discovery. These computational tools can be leveraged to accelerate the design of novel this compound analogs. Generative AI models, for example, could propose novel chemical structures based on the this compound scaffold that are predicted to have high affinity for a specific biological target.

Machine learning algorithms could be trained on existing datasets of fluorinated biphenyl compounds with known biological activities. These models could then predict the potential efficacy and safety profiles of newly designed this compound derivatives, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. This in silico approach can significantly reduce the time and resources required for the initial phases of drug development.

Advanced Computational Toxicology and "omics" Integration

Before significant resources are invested in the synthesis and preclinical testing of novel analogs, it is crucial to assess their potential toxicity. Advanced computational toxicology methods can provide early insights into the safety profiles of virtual compounds. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and organ toxicity, based on the chemical structure of the this compound derivatives.

Furthermore, integrating "omics" data (genomics, proteomics, metabolomics) can offer a more holistic understanding of a compound's potential biological effects. For example, by exposing cell cultures to this compound or its analogs and analyzing the resulting changes in gene and protein expression, researchers can identify potential mechanisms of toxicity and off-target effects at a molecular level.

Sustainable Synthesis and Biomanufacturing Approaches

The environmental impact of chemical synthesis is an increasingly important consideration. The development of sustainable, or "green," chemistry approaches for the synthesis of this compound and its derivatives would be a key research direction. This could involve the use of more environmentally friendly solvents, catalysts, and reagents. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are commonly used for the synthesis of biphenyl compounds and can be adapted to use water as a solvent. thieme-connect.com

Clinical and Pre-clinical Development Potential (if applicable to relevant derivatives)

Should the aforementioned research efforts yield a derivative of this compound with a promising efficacy and safety profile, the next logical step would be to advance it into pre-clinical development. This stage involves a series of in vitro and in vivo studies to rigorously evaluate the compound's pharmacological and toxicological properties.

Table 2: Hypothetical Pre-clinical and Clinical Development Stages for a this compound Derivative

| Development Stage | Key Activities | Primary Objective |

| Pre-clinical | In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies, In vivo animal model testing for efficacy and safety, Formulation development. | To establish a preliminary safety and efficacy profile and identify a lead candidate for human trials. |

| Phase I Clinical Trial | Administration to a small group of healthy volunteers. | To assess safety, tolerability, and pharmacokinetics in humans. |

| Phase II Clinical Trial | Administration to a small group of patients with the target disease. | To evaluate efficacy and further assess safety in the target population. |

| Phase III Clinical Trial | Administration to a large, diverse group of patients. | To confirm efficacy, monitor side effects, and compare to existing treatments. |

It is important to reiterate that this is a prospective outlook. Currently, there is no publicly available evidence to suggest that this compound itself or any of its direct derivatives are undergoing clinical or pre-clinical development. The successful translation of any new chemical entity from the laboratory to the clinic is a long, complex, and uncertain process.

Q & A

Basic Question: What are the standard synthetic routes for 3-Fluoro-4-phenylphenol, and how do reaction conditions influence yield?

Methodological Answer:

this compound can be synthesized via Friedel-Crafts alkylation or direct fluorination of precursor aromatic systems. For example:

- Friedel-Crafts approach : React 4-phenylphenol with a fluorinating agent (e.g., Selectfluor®) in anhydrous acetonitrile at 60–80°C for 12–24 hours. Monitor reaction progress via thin-layer chromatography (TLC) . Yield optimization requires strict control of moisture and stoichiometric ratios (1:1.2 phenol:fluorinating agent) .

- Direct fluorination : Use electrophilic fluorination with xenon difluoride (XeF₂) in dichloromethane under inert atmosphere. Reaction efficiency depends on temperature (0–5°C) and catalyst choice (e.g., BF₃·Et₂O). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate >95% purity product .

Basic Question: What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

- GC-MS : Use gas chromatography-mass spectrometry with a DB-5MS column (30 m × 0.25 mm) to confirm molecular ion peaks (e.g., m/z 202 [M⁺]) and detect impurities.

- ¹H/¹⁹F NMR : In CDCl₃, expect aromatic proton signals at δ 6.8–7.4 ppm and fluorine coupling patterns (e.g., J = 8–12 Hz for meta-F substitution).

- Melting point analysis : Compare observed mp (e.g., 77–82°C) with literature values to assess crystallinity and purity .

- HPLC : Employ a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase to quantify trace impurities (<0.1%) .

Advanced Question: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

Contradictions often arise from differences in experimental setups. To address this:

Replicate studies : Conduct stability tests in buffered solutions (pH 2–12) at 25°C and 40°C, monitoring degradation via UV-Vis spectroscopy (λ = 270 nm) at 0, 24, and 72 hours.

Identify degradation products : Use LC-QTOF-MS to detect intermediates (e.g., quinone derivatives via oxidative cleavage).

Statistical validation : Apply ANOVA to compare degradation rates across pH levels, ensuring sample triplicates and controlled light/O₂ exposure. Discrepancies may stem from trace metal ions (e.g., Fe³⁺) accelerating oxidation, necessitating chelating agents (e.g., EDTA) in buffers .

Advanced Question: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states and activation energies. Focus on fluorine’s electron-withdrawing effect on the aromatic ring’s electrophilicity.

- Molecular electrostatic potential (MESP) maps : Visualize charge distribution to predict regioselectivity (e.g., para vs. ortho substitution).

- Kinetic simulations : Compare computed reaction barriers (e.g., for OH⁻ attack) with experimental rate constants from stopped-flow spectrophotometry .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination.

- Exposure limits : Adhere to PAC-2 (23 mg/m³) for short-term exposure, verified via air sampling pumps with activated charcoal tubes .

Advanced Question: How can researchers design experiments to elucidate the compound’s role in modulating enzyme activity (e.g., cytochrome P450)?

Methodological Answer:

Enzyme inhibition assays : Incubate this compound (0.1–100 µM) with human liver microsomes and CYP3A4 substrate (e.g., midazolam). Measure metabolite formation via LC-MS/MS .

Docking studies : Use AutoDock Vina to model ligand-enzyme interactions, focusing on fluorine’s hydrogen-bonding with heme iron.

Kinetic analysis : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots and assess competitive vs. non-competitive mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.